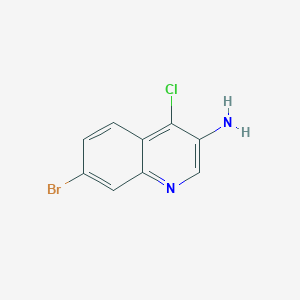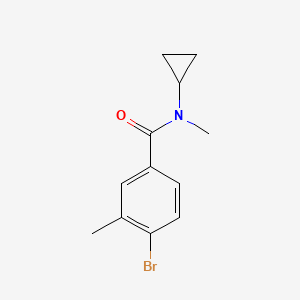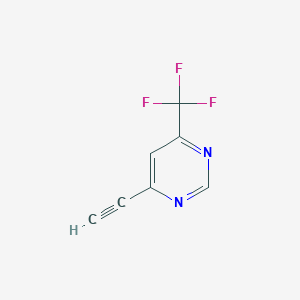
4-乙炔基-6-(三氟甲基)嘧啶
描述
4-Ethynyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of an ethynyl group at the 4-position and a trifluoromethyl group at the 6-position on a pyrimidine ring
科学研究应用
4-Ethynyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
生化分析
Biochemical Properties
4-Ethynyl-6-(trifluoromethyl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with ubiquitin-specific protease 7 (USP7), where it exhibits significant binding affinity . This interaction is essential for its antiproliferative activity against certain tumor cell lines. The compound’s trifluoromethyl group enhances its stability and reactivity, making it a valuable tool in biochemical studies.
Cellular Effects
4-Ethynyl-6-(trifluoromethyl)pyrimidine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated antiproliferative activity against human tumor cell lines such as PC-3, MGC-803, MCF-7, and HGC-27 . The compound’s ability to inhibit cell proliferation is linked to its interaction with USP7, which plays a role in regulating cell cycle and apoptosis.
Molecular Mechanism
The molecular mechanism of 4-Ethynyl-6-(trifluoromethyl)pyrimidine involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with USP7 results in the inhibition of this enzyme, which in turn affects the ubiquitination process and protein degradation . Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethynyl-6-(trifluoromethyl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-Ethynyl-6-(trifluoromethyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits moderate antiproliferative activity, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve significant inhibition of tumor cell proliferation. Toxicity studies have indicated that high doses of the compound can cause adverse effects on liver and kidney function.
Metabolic Pathways
4-Ethynyl-6-(trifluoromethyl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytidine deaminase and deoxycytidine kinase, which play roles in its activation and inactivation . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and toxicity. Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Ethynyl-6-(trifluoromethyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its ability to cross cell membranes and accumulate in target tissues . This property is crucial for its effectiveness in biochemical and pharmacological studies. The compound’s distribution within the body can affect its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 4-Ethynyl-6-(trifluoromethyl)pyrimidine is influenced by targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles, where it exerts its biochemical effects . For example, its interaction with USP7 occurs primarily in the nucleus, affecting nuclear processes such as transcription and protein degradation. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of a halogenated pyrimidine with an ethynyl compound in the presence of a palladium catalyst and a base . Another approach is the direct trifluoromethylation of a pyrimidine derivative using a trifluoromethylating agent .
Industrial Production Methods: Industrial production of 4-Ethynyl-6-(trifluoromethyl)pyrimidine may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions: 4-Ethynyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various functionalized pyrimidines, which can be further utilized in the synthesis of more complex molecules.
作用机制
The mechanism of action of 4-Ethynyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
- 4-Ethynyl-2-(trifluoromethyl)pyrimidine
- 4-Ethynyl-5-(trifluoromethyl)pyrimidine
- 4-Ethynyl-6-(difluoromethyl)pyrimidine
Comparison: Compared to its analogs, 4-Ethynyl-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group at the 6-position can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .
属性
IUPAC Name |
4-ethynyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c1-2-5-3-6(7(8,9)10)12-4-11-5/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCAZUFQCYMIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


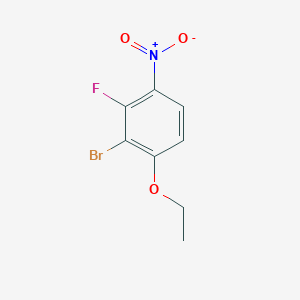


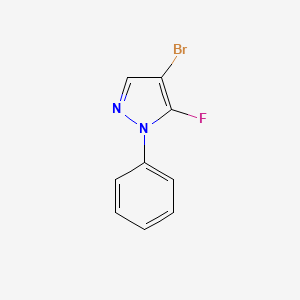
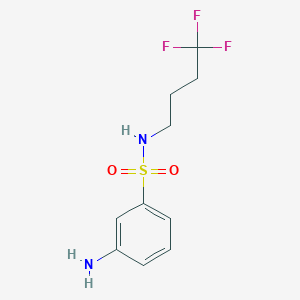
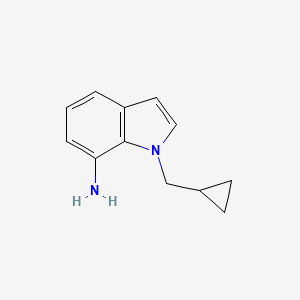
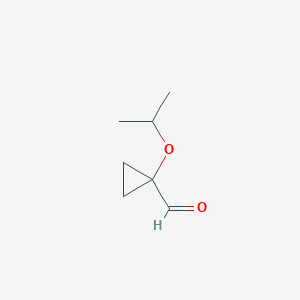

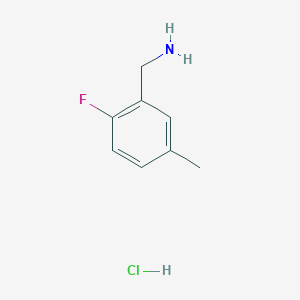


![3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid](/img/structure/B1449669.png)
